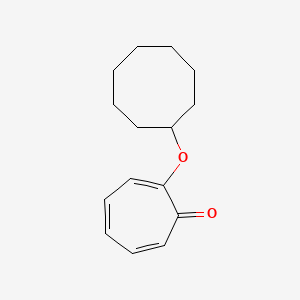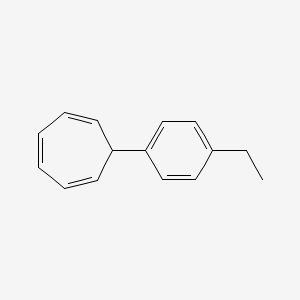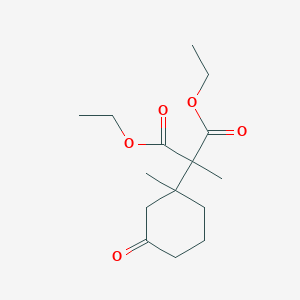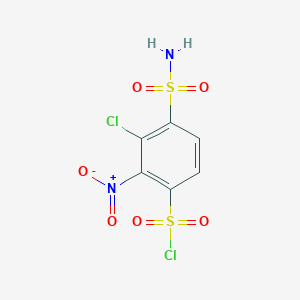
3-Chloro-2-nitro-4-sulfamoylbenzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-nitro-4-sulfamoylbenzene-1-sulfonyl chloride is a complex organic compound with the molecular formula C6H3Cl2NO4S. It is a derivative of benzene, featuring multiple functional groups including chloro, nitro, sulfamoyl, and sulfonyl chloride. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-nitro-4-sulfamoylbenzene-1-sulfonyl chloride typically involves multiple steps, starting with the nitration of chlorobenzene to introduce the nitro group This is followed by sulfonation to add the sulfonyl chloride group
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-nitro-4-sulfamoylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The sulfamoyl group can be oxidized to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products
Substitution: Formation of sulfonamides.
Reduction: Formation of 3-chloro-2-amino-4-sulfamoylbenzene-1-sulfonyl chloride.
Oxidation: Formation of sulfonic acids.
Aplicaciones Científicas De Investigación
3-Chloro-2-nitro-4-sulfamoylbenzene-1-sulfonyl chloride is utilized in various fields of scientific research:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the synthesis of biologically active compounds.
Medicine: As an intermediate in the production of pharmaceuticals.
Industry: Used in the manufacture of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The compound exerts its effects primarily through its reactive functional groups. The sulfonyl chloride group is highly reactive towards nucleophiles, making it useful in the formation of sulfonamide bonds. The nitro group can undergo reduction to form amino derivatives, which are key intermediates in various synthetic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-3-nitrobenzenesulfonyl chloride
- 3-Nitro-4-chlorobenzenesulfonyl chloride
- 2-Chloro-1-nitrobenzene-5-sulfonyl chloride
Uniqueness
3-Chloro-2-nitro-4-sulfamoylbenzene-1-sulfonyl chloride is unique due to the presence of both sulfamoyl and sulfonyl chloride groups, which impart distinct reactivity and make it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
88345-73-7 |
|---|---|
Fórmula molecular |
C6H4Cl2N2O6S2 |
Peso molecular |
335.1 g/mol |
Nombre IUPAC |
3-chloro-2-nitro-4-sulfamoylbenzenesulfonyl chloride |
InChI |
InChI=1S/C6H4Cl2N2O6S2/c7-5-3(18(9,15)16)1-2-4(17(8,13)14)6(5)10(11)12/h1-2H,(H2,9,15,16) |
Clave InChI |
UGIZYLYYUJVCHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1S(=O)(=O)Cl)[N+](=O)[O-])Cl)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


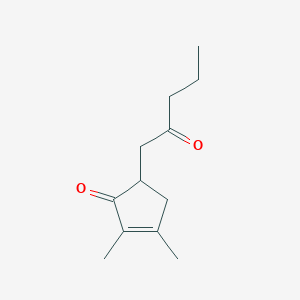
![2-Methyl-4,4a,5,6-tetrahydropyrrolo[1,2-b]pyridazin-7(3H)-one](/img/structure/B14401739.png)
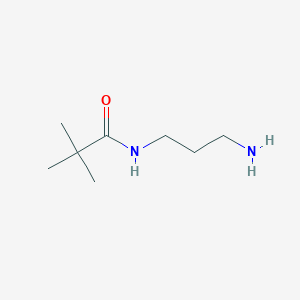
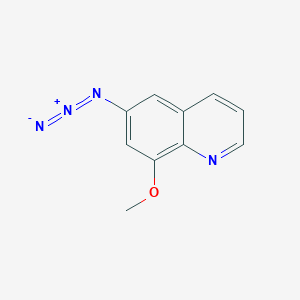
![Ethyl 2-{[amino(methylsulfanyl)phosphoryl]oxy}benzoate](/img/structure/B14401787.png)
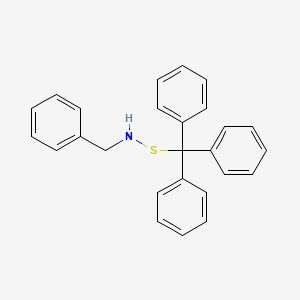


![2-Iodo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione](/img/structure/B14401799.png)
